2-Borono-5-chlorobenzoic acid
CAS No.: 850568-07-9
Cat. No.: VC3756504
Molecular Formula: C7H6BClO4
Molecular Weight: 200.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850568-07-9 |
|---|---|
| Molecular Formula | C7H6BClO4 |
| Molecular Weight | 200.38 g/mol |
| IUPAC Name | 2-borono-5-chlorobenzoic acid |
| Standard InChI | InChI=1S/C7H6BClO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H,10,11) |
| Standard InChI Key | RENDEFHQQIYNJL-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)Cl)C(=O)O)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)Cl)C(=O)O)(O)O |
Introduction
Chemical Identity and Structural Characteristics
2-Bromo-5-chlorobenzoic acid is a halogenated benzoic acid derivative with bromine at the ortho position and chlorine at the meta position relative to the carboxylic acid group. This compound is formally known by its CAS Registry Number 21739-93-5 .
Basic Identification Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | 2-Bromo-5-chlorobenzoic acid |
| CAS Registry Number | 21739-93-5 |
| Molecular Formula | C₇H₄BrClO₂ |
| Molecular Weight | 235.462 g/mol |
| InChIKey | RBCPJQQJBAQSOU-UHFFFAOYSA-N |
| SMILES Notation | OC(=O)c1cc(Cl)ccc1Br |
| MDL Number | MFCD00013982 |
Synonyms and Alternative Nomenclature
The compound is also known by several alternative names, including:
Physical and Chemical Properties
2-Bromo-5-chlorobenzoic acid exhibits distinct physical and chemical characteristics that are important for its applications in synthesis and research.
Physical Properties
Chemical Properties
| Property | Value | Source |
|---|---|---|
| pKa | 2.48±0.10 (Predicted) | |
| LogP | 3.09 | |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C | |
| Index of Refraction | 1.621 | |
| Exact Mass | 233.908310 | |
| PSA | 37.30000 |
Transport and Regulatory Information
Synthetic Applications and Research Uses
2-Bromo-5-chlorobenzoic acid serves as a valuable chemical building block in organic synthesis, particularly in pharmaceutical and agrochemical research.
Synthetic Intermediates
The compound has been documented as a key intermediate in the synthesis of several important products:
-
In the one-pot synthesis of indolo[1,2-a]quinazolinones, where it reacts with indole in the presence of copper catalysts and base to form heterocyclic compounds of pharmaceutical interest
Documented Research Applications
Research literature indicates that 2-bromo-5-chlorobenzoic acid has been employed in:
-
Preparation of N-benzyl-2-bromo-5-chlorobenzamide (compound 2i) with a yield of 72%, as documented in synthetic methodology research
-
Development of pharmaceutical active ingredients, particularly compounds with potential anti-inflammatory and analgesic properties
-
Agricultural chemical formulations, specifically in the synthesis of herbicides and pesticides
Spectroscopic and Analytical Data
The identification and characterization of 2-bromo-5-chlorobenzoic acid can be accomplished through various analytical techniques.
Infrared Spectroscopy
Infrared spectroscopic data is available through the NIST WebBook, which provides gas-phase spectrum information . The compound exhibits characteristic absorption bands associated with carboxylic acid functionality and halogenated aromatic rings.
Mass Spectrometry
High-resolution mass spectrometry data reported in the literature confirms the molecular structure with an exact mass of 233.908310 .
Structure-Activity Relationships
The presence of both bromine and chlorine atoms on the benzoic acid scaffold confers specific reactivity patterns and physicochemical properties that determine the compound's behavior in chemical reactions and biological systems.
Reactivity Patterns
The ortho-bromine substitution makes the compound particularly useful for:
-
Metal-catalyzed cross-coupling reactions
-
Nucleophilic aromatic substitution reactions
-
Directed metalation strategies
These reactivity patterns explain its utility in synthesizing complex heterocyclic compounds as demonstrated in the preparation of indolo[1,2-a]quinazolinones .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume